molecular formula C11H15Cl B13162903 (1-Chloro-3-methylbutan-2-yl)benzene CAS No. 5285-30-3

(1-Chloro-3-methylbutan-2-yl)benzene

Cat. No.: B13162903
CAS No.: 5285-30-3
M. Wt: 182.69 g/mol
InChI Key: AXBNMPTWUWEFAH-UHFFFAOYSA-N
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Description

(1-Chloro-3-methylbutan-2-yl)benzene is an organic compound with the molecular formula C11H15Cl It is a derivative of benzene, where a 1-chloro-3-methylbutan-2-yl group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Chloro-3-methylbutan-2-yl)benzene typically involves the alkylation of benzene with 1-chloro-3-methylbutan-2-yl chloride. This reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the benzene ring acts as a nucleophile and attacks the electrophilic carbon of the alkyl chloride.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques such as distillation and crystallization are common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

(1-Chloro-3-methylbutan-2-yl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, resulting in the formation of (3-methylbutan-2-yl)benzene.

    Substitution: The chloro group in this compound can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3) in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of alcohols, ketones, or carboxylic acids.

    Reduction: Formation of (3-methylbutan-2-yl)benzene.

    Substitution: Formation of substituted benzene derivatives with various functional groups.

Scientific Research Applications

(1-Chloro-3-methylbutan-2-yl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of (1-Chloro-3-methylbutan-2-yl)benzene involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can act as an electrophile or nucleophile in various biochemical pathways, leading to the formation of covalent bonds with target molecules. These interactions can modulate the activity of enzymes, alter cellular signaling pathways, or affect gene expression.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-2-(3-methyl-3-buten-1-yl)benzene: Similar structure but with a double bond in the side chain.

    (1-Chloro-3-methyl-2-butanyl)benzene: Another isomer with a different position of the chloro group.

    α,β,β-Trimethylstyrene: A related compound with a different substitution pattern on the benzene ring.

Uniqueness

(1-Chloro-3-methylbutan-2-yl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

CAS No.

5285-30-3

Molecular Formula

C11H15Cl

Molecular Weight

182.69 g/mol

IUPAC Name

(1-chloro-3-methylbutan-2-yl)benzene

InChI

InChI=1S/C11H15Cl/c1-9(2)11(8-12)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3

InChI Key

AXBNMPTWUWEFAH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CCl)C1=CC=CC=C1

Origin of Product

United States

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